![molecular formula C12H11NO3 B1518959 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid CAS No. 1018617-03-2](/img/structure/B1518959.png)
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Overview
Description
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid, or 2-MOMQA, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a monocarboxylic acid that has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol. 2-MOMQA is a colorless to slightly yellow crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
Alzheimer’s Disease Treatment
Compounds derived from 2-oxo-1,2-dihydroquinoline have been studied for their potential to inhibit the acetylcholinesterase enzyme (AChE), which is a target for Alzheimer’s disease treatment . The inhibition of AChE can increase the level of acetylcholine in the brain, potentially improving cognitive function in Alzheimer’s patients.
Analgesic Properties
The analgesic properties of 2-oxo-1,2-dihydroquinoline derivatives have been explored due to their influence on the central nervous system. These compounds have been analyzed for their potential to act as pain relievers, offering an alternative to traditional analgesics .
Anticancer Agents
Researchers have synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure with the aim of discovering new anticancer agents. These compounds have shown promise in preliminary studies and represent a new avenue for cancer treatment research .
properties
IUPAC Name |
2-(3-methyl-2-oxo-1H-quinolin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-9-5-8(6-11(14)15)2-3-10(9)13-12(7)16/h2-5H,6H2,1H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGRUWWCUJXABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)CC(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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